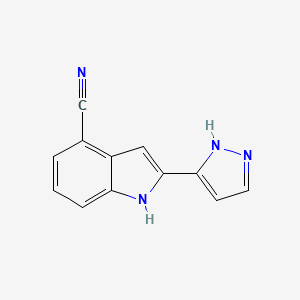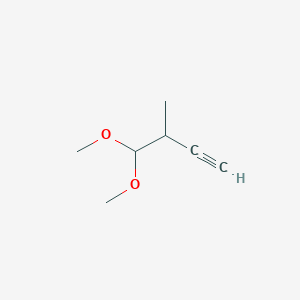
5-(oxiran-2-yl)pentan-1-ol
描述
科学研究应用
5-(Oxiran-2-yl)pentan-1-ol has a wide range of applications in scientific research. It has been used as a substrate in the synthesis of various organic compounds, including amides, nitriles and esters. It has also been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs. In addition, it has been used in the synthesis of fluorinated compounds and as a reagent in the synthesis of polymers materials.
作用机制
The mechanism of action of 5-(oxiran-2-yl)pentan-1-ol is not fully understood. However, it is believed that the oxirane ring of the molecule interacts with the active sites of enzymes, which can lead to changes in the activity of the enzymes. This can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, which can lead to changes in the levels of fatty acids in the body. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol, which can lead to changes in the levels of cholesterol in the body.
实验室实验的优点和局限性
The main advantage of using 5-(oxiran-2-yl)pentan-1-ol in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, making it an ideal reagent for laboratory use. However, one limitation of using this compound in laboratory experiments is its reactivity. It can react with other compounds, which can lead to the formation of unwanted byproducts.
未来方向
There are many potential future directions for research on 5-(oxiran-2-yl)pentan-1-ol. These include further research into the biochemical and physiological effects of the molecule, as well as research into its application in the synthesis of new drugs and materials. In addition, further research into the synthesis of this compound and its derivatives could lead to the development of more efficient and cost-effective synthesis methods. Finally, research into the use of this compound as a reagent in organic synthesis could lead to the development of new and improved reactions.
属性
IUPAC Name |
5-(oxiran-2-yl)pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-3-1-2-4-7-6-9-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEZLESROUHFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)







![4-{3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6602689.png)
![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6602693.png)

![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)
![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)
